Synthetic Utility as a Propofol Prodrug Precursor via Esterification
4-Diethylaminobutyric acid serves as a key building block in the design of GABA-based prodrugs of propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic. The compound undergoes esterification with propofol to yield 4-diethylaminobutyric acid (2,6-diisopropyl)phenolic ester hydrochloride, a novel prodrug candidate [1]. This synthetic route exploits the carboxyl group of the butyric acid backbone for covalent linkage while the diethylamino group modulates the physicochemical properties of the resulting conjugate. The hydrochloride salt form facilitates handling and reaction in aqueous or polar organic media.
| Evidence Dimension | Synthetic accessibility as a prodrug precursor |
|---|---|
| Target Compound Data | Successfully esterified with propofol to produce novel GABA-propofol conjugate |
| Comparator Or Baseline | Other GABA derivatives (e.g., baclofen, phenibut) used in different CNS applications |
| Quantified Difference | Specific synthetic pathway demonstrated for propofol prodrug design; comparative yields not reported |
| Conditions | Esterification reaction; product characterized as hydrochloride salt |
Why This Matters
For medicinal chemistry teams developing novel GABA-based CNS prodrugs, this compound provides a validated synthetic entry point to propofol conjugates with defined reaction conditions.
- [1] Sun YQ. Synthesis and Drug Action Preliminary Invest of 4-Diethylaminobutyric Acid(2,6-Diisopropyl)Phenolic Ester Hydrochlorate. CNKI/CGL Master's Thesis, 2008. View Source
